(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride synthesis pathway
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride
Introduction
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, and its hydrochloride salt, is a highly valuable chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Rasagiline (Azilect®), a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[1] The stereochemistry at the C1 position of the indane ring is critical for the pharmacological activity of Rasagiline, making the enantioselective synthesis of the (S)-amine a central challenge for pharmaceutical development.
This guide provides a comprehensive technical overview of the prevalent synthetic pathways to (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. It is designed for researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, causality behind experimental choices, and practical, field-proven methodologies. We will explore two primary strategies: the classical approach of racemic synthesis followed by chiral resolution and the more modern, atom-economical approach of asymmetric synthesis.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials and the final product is essential for process design, optimization, and safety.
| Property | 6-Methoxy-1-indanone | (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
| CAS Number | 13623-25-1 | 103028-80-4[2][3][4] |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₄ClNO[3][4] |
| Molecular Weight | 162.19 g/mol | 199.68 g/mol [3] |
| Appearance | White to yellow crystalline powder | White crystalline solid[3] |
| Melting Point | 107-111 °C | ~169-171 °C[3] |
| Boiling Point | Not specified | 301.4 °C at 760 mmHg (for free base)[2][3] |
| Solubility | Soluble in organic solvents | Good solubility in water[3] |
Overview of General Synthetic Strategies
The synthesis of the target chiral amine invariably begins with the prochiral ketone, 6-methoxy-1-indanone.[5] From this starting point, two divergent strategies can be employed to isolate the desired (S)-enantiomer.
Caption: High-level overview of the two primary synthetic routes.
Pathway I: Reductive Amination Followed by Chiral Resolution
This classical pathway is robust and widely documented. It involves the non-stereoselective synthesis of the racemic amine, which is then separated into its constituent enantiomers.
Step 1: Synthesis of Racemic 6-Methoxy-1-aminoindan
The conversion of the ketone to a racemic amine is typically achieved via reductive amination. A common and effective method involves a two-step, one-pot process where the ketone is first converted to an oxime, which is then reduced without isolation.[6]
Causality and Mechanism:
-
Oximation: 6-Methoxy-1-indanone is reacted with hydroxylamine (often from hydroxylamine hydrochloride) in a basic solution. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone. Subsequent dehydration yields the 6-methoxy-1-indanone oxime. The base is crucial to free the hydroxylamine from its salt and to facilitate the reaction.
-
Reduction: The C=N double bond of the oxime is then reduced to a C-N single bond. A variety of reducing agents can be used, but Raney Nickel or Nickel-Aluminum alloy in an alkaline solution is a cost-effective and powerful choice for industrial applications.[6] This reduction is not stereoselective and produces a 50:50 mixture of the (R) and (S) enantiomers.
Experimental Protocol: Oximation and Reduction [6]
-
To a suitable reactor, add 6-methoxy-1-indanone (1.0 eq) and an appropriate solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.5 eq) and sodium hydroxide (3.0 - 10.0 eq).
-
Heat the mixture to facilitate oxime formation. Monitor reaction completion by TLC or HPLC.
-
Once oxime formation is complete, cool the reaction mixture. Carefully add Nickel-Aluminum alloy portion-wise, as the reduction is exothermic.
-
Allow the reaction to proceed at a controlled temperature until the reduction is complete.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains the racemic 6-methoxy-1-aminoindan in solution.
-
Extract the product into an organic solvent (e.g., toluene), wash with water, and concentrate to obtain the crude racemic amine.
Step 2: Chiral Resolution of Racemic Amine
The core of this pathway is the separation of enantiomers. This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid.[7] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[8]
Causality and Mechanism:
-
(R,S)-Amine + (L)-Acid → [(R)-Amine·(L)-Acid] + [(S)-Amine·(L)-Acid]
-
The two products are diastereomers. Due to different spatial arrangements, they pack differently into a crystal lattice, resulting in different solubilities in a given solvent system. By carefully choosing the solvent, one diastereomer can be selectively crystallized while the other remains in the mother liquor. For this specific amine, chiral dicarboxylic acids like L(-)-malic acid or (2R,3R)-tartaric acid in a solvent like methanol have proven effective.[9]
Experimental Protocol: Resolution with L(-)-Malic Acid [9]
-
Dissolve the crude racemic 6-methoxy-1-aminoindan (1.0 eq) in methanol.
-
In a separate flask, dissolve L(-)-malic acid (approx. 1.0 eq) in methanol, heating gently if necessary.
-
Slowly add the L(-)-malic acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with a small amount of cold methanol. This solid will be enriched in one diastereomer. The mother liquor will be enriched in the other. The specific diastereomer that crystallizes depends on the exact conditions and resolving agent.
-
The enantiomeric purity of the salt can be improved by recrystallization if necessary.
Step 3: Liberation of the Free (S)-Amine and Hydrochloride Salt Formation
Once the desired diastereomeric salt is isolated with high purity, the chiral amine must be liberated.
Experimental Protocol: Amine Liberation and Salification [10]
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
-
Add an aqueous base (e.g., 10% NaOH solution) and stir until the solid dissolves. The base neutralizes the chiral acid and deprotonates the amine, converting it to the free base.
-
Separate the organic layer, which now contains the free (S)-6-methoxy-1-aminoindan. Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the free amine as an oil.
-
Dissolve the resulting (S)-amine in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) with stirring.
-
The (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Caption: Workflow for the Asymmetric Biocatalytic Pathway.
Analytical Characterization
Rigorous analytical control is essential at each stage to ensure the identity, purity, and stereochemical integrity of the product.
-
Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Used for reaction monitoring to determine the consumption of starting materials and the formation of products. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Chiral HPLC: This is the most critical analytical technique for this synthesis. It is used to determine the enantiomeric excess (e.e.) of the final product, ensuring that the desired (S)-enantiomer has been isolated to the required purity (typically >99.5% e.e. for pharmaceutical applications). [1]
Conclusion and Future Perspectives
The synthesis of (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can be successfully achieved through multiple strategic pathways. The classical method involving reductive amination and chiral resolution is a well-established and dependable process, though it is inherently limited by a maximum theoretical yield of 50%.
In contrast, asymmetric synthesis, particularly through biocatalytic reductive amination, represents a more advanced and efficient strategy. It offers the potential for higher yields, reduced waste, and milder reaction conditions, aligning with the principles of green chemistry. As the availability and diversity of commercial enzymes continue to grow, biocatalysis is poised to become the preferred industrial method for producing this and other critical chiral amines. The choice between these pathways ultimately depends on factors such as scale, cost, available equipment, and the specific purity requirements of the final application.
References
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available from: [Link]
-
Konopelski, J. P., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]
-
Sethi, M. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68. Available from: [Link]
- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
-
6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. LookChem. Available from: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (2016). PMC - NIH. Available from: [Link]
-
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. (2011). Chemical Communications (RSC Publishing). Available from: [Link]
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
6-METHOXY-INDAN-1-YL AMINE HYDROCHLORIDE. ChemBK. Available from: [Link]
-
6-Oxyindan-1-ones with amino acid fragments. (2018). French-Ukrainian Journal of Chemistry. Available from: [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2017). ResearchGate. Available from: [Link]
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof. Google Patents.
- EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents.
-
Strategies for chiral separation: from racemate to enantiomer. (2023). PMC - NIH. Available from: [Link]
-
An Overview of Analytical Methods for the Determinationof Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. (2016). ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Available from: [Link]
-
-
Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (2022). PMC. Available from: [Link]
- WO2012116752A1 - Process of resolution of 1-aminoindan. Google Patents.
- US8901352B2 - Method for the synthesis of rasagiline. Google Patents.
-
Asymmetric reductive amination of 1‐indanone derivatives by using... (2021). ResearchGate. Available from: [Link]
-
6- Methoxy-1- Aminoindane Hydrochloride, Liquid. IndiaMART. Available from: [Link]
-
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Available from: [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC - NIH. Available from: [Link]
-
Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. (2025). PubMed. Available from: [Link]
-
Analytical methods for quantifying amiloride and enhancer in skin layers. (2025). ResearchGate. Available from: [Link]
- EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Available from: [Link]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. indiamart.com [indiamart.com]
- 5. biosynth.com [biosynth.com]
- 6. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 9. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]

